molecular formula C6H13Cl3Si B14705466 Trichloro(2-methylpentyl)silane CAS No. 18151-51-4

Trichloro(2-methylpentyl)silane

Cat. No.: B14705466
CAS No.: 18151-51-4
M. Wt: 219.6 g/mol
InChI Key: MDBOCLROFVYFHU-UHFFFAOYSA-N
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Description

Trichloro(2-methylpentyl)silane (CAS 18151-51-4) is an organosilane reagent of interest in chemical research and development . As a member of the alkyltrichlorosilane family, its primary research value lies in its reactivity as a versatile synthetic intermediate. The trichlorosilyl group is highly susceptible to hydrolysis and alcoholysis, enabling the compound to serve as a precursor for silanols and siloxanes. Furthermore, it can undergo reactions with a variety of nucleophiles, facilitating the introduction of the 2-methylpentyl moiety into more complex molecular structures. One of the most significant applications of such trichloroalkylsilanes is in the field of surface science and materials chemistry. They are widely used for the surface modification of inorganic substrates like silica, metals, and glass . Upon exposure to moisture, the silane can form self-assembled monolayers or covalently bond to surface hydroxyl groups, imparting specific properties such as altered hydrophobicity, improved adhesion, or providing a functional platform for further chemical grafting. This makes it valuable for creating advanced composites, protective coatings, and tailored chromatographic materials. Researchers also utilize related trichlorosilanes in the synthesis of silicon-based polymers and as key reactants in the production of high-purity silicon for semiconductor applications . The specific branched-chain alkyl group (2-methylpentyl) in this silane may influence its properties, such as solubility, thermal stability, and the steric environment around the silicon center, offering unique opportunities for investigation compared to linear-chain analogues. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling in a well-ventilated environment, such as a fume hood, is essential due to the potential reactivity of chlorosilanes with moisture, which releases hydrogen chloride.

Properties

CAS No.

18151-51-4

Molecular Formula

C6H13Cl3Si

Molecular Weight

219.6 g/mol

IUPAC Name

trichloro(2-methylpentyl)silane

InChI

InChI=1S/C6H13Cl3Si/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3

InChI Key

MDBOCLROFVYFHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(2-methylpentyl)silane can be synthesized through the direct chlorination of 2-methylpentylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the trichlorosilane derivative.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation to remove any impurities and ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trichloro(2-methylpentyl)silane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.

    Reduction: Can be reduced by alkali metals to form crosslinked silicon-containing materials.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.

    Reduction: Alkali metals such as sodium or potassium, usually under an inert atmosphere.

Major Products Formed

    Hydrolysis: Silanols and hydrochloric acid.

    Alcoholysis: Alkoxysilanes and hydrochloric acid.

    Reduction: Crosslinked silicon-containing materials and alkali metal chlorides.

Scientific Research Applications

Trichloro(2-methylpentyl)silane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.

    Biology: Employed in the modification of surfaces for biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems and biomedical materials.

    Industry: Utilized in the production of silicone resins, adhesives, and sealants.

Mechanism of Action

The mechanism of action of trichloro(2-methylpentyl)silane involves its reactivity with nucleophiles, such as water or alcohols, leading to the formation of silanols or alkoxysilanes. The silicon-carbon bond in the compound is highly reactive, allowing for various chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the formation and breaking of silicon-oxygen and silicon-carbon bonds.

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The table below highlights key structural differences and similarities among trichloro(2-methylpentyl)silane and its analogues:

Compound Name Molecular Formula Substituent Type Key Structural Features References
This compound C₈H₁₇Cl₃Si Branched alkyl (2-methylpentyl) Steric hindrance from branching
Trichloro(octyl)silane C₈H₁₇Cl₃Si Linear alkyl (octyl) Longer chain, higher hydrophobicity
Trichloro(3-chloropropyl)silane C₃H₆Cl₄Si Chlorinated alkyl (3-chloropropyl) Reactive Cl site for further functionalization
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) C₈H₄Cl₃F₁₇Si Fluorinated alkyl (perfluorooctyl) Extreme hydrophobicity and chemical resistance
Trichloro(cyclohexyl)silane (CHTCS) C₇H₁₃Cl₃Si Cyclohexyl Rigid cyclic substituent
Trichloro(hexyl)silane C₆H₁₃Cl₃Si Linear alkyl (hexyl) Shorter chain, used in nanoparticle synthesis
Key Observations:
  • Substituent Chemistry : Fluorinated (FOTS) and chlorinated (3-chloropropyl) variants exhibit distinct electronic properties due to electronegative substituents, influencing applications in surface treatments .

Physical Properties and Performance

Hydrophobicity and Surface Modification:
  • Trichloro(octyl)silane : Used to modify poly(ethylene terephthalate) membranes, increasing contact angles to >120° for oil-water separation. Pore diameter reduction correlates with silane concentration .
  • FOTS: Fluorinated chains yield superhydrophobic surfaces (contact angles >150°) but reduce charge mobility in electronic devices, unlike non-fluorinated analogues .
  • This compound : Predicted to exhibit moderate hydrophobicity between linear octyl and rigid cyclohexyl derivatives due to balanced steric and electronic effects .
Thermal and Collisional Properties:
  • Collision Cross-Section (CCS) : Predicted CCS values for this compound adducts range from 153.6–166.2 Ų, reflecting its molecular volume and branching .
  • Boiling Points : Linear trichloro(hexyl)silane likely has a lower boiling point than branched 2-methylpentyl analogues due to reduced intermolecular forces.

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